molecular formula NiW3 B12571878 Nickel--tungsten (1/3) CAS No. 304021-50-9

Nickel--tungsten (1/3)

Cat. No.: B12571878
CAS No.: 304021-50-9
M. Wt: 610.2 g/mol
InChI Key: ZPBFSNAKJNYHPL-UHFFFAOYSA-N
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Description

Overview of Nickel-Tungsten Intermetallic Compounds and Alloy Systems

The binary nickel-tungsten (Ni-W) system is known for forming several intermetallic compounds that are crucial in the development of high-performance alloys. These alloys are noted for their exceptional hardness, high melting points, and good corrosion resistance. arxiv.org The equilibrium phase diagram of the Ni-W system indicates the presence of stable intermetallic phases such as Ni₄W, and under certain conditions, NiW and NiW₂. aps.org Notably, the compound with the stoichiometry NiW₃ does not appear as a stable phase in the equilibrium phase diagram. aps.org

Instead, scientific research has identified NiW₃ as a metastable crystalline phase. aps.org Metastable phases are non-equilibrium states that can be formed under specific processing conditions, such as thin-film deposition and subsequent thermal treatment. aps.org While not thermodynamically stable under all conditions, these phases can exhibit unique and potentially useful properties. The study of such metastable compounds is a significant area of materials science.

Recent ab initio calculations, which are theoretical predictions based on quantum mechanics, have been employed to predict the possible existence and relative stability of various metastable states in the Ni-W system. These theoretical studies suggested that a hexagonal close-packed (hcp) structure for NiW₃ could be relatively stable compared to other potential non-equilibrium structures. aps.org

Historical Context of Nickel-Tungsten Material Research

Research into tungsten and its alloys has a rich history, driven by the element's remarkable properties. Early research in the late 19th and early 20th centuries focused on tungsten's high melting point, leading to its revolutionary use in incandescent light bulb filaments. dtic.mil The quest for materials with superior hardness and wear resistance led to the development of tungsten carbide, a key component in cutting tools and wear-resistant parts. researchgate.net

In the mid-20th century, the development of superalloys for applications like jet engines spurred further interest in alloying tungsten with elements like nickel and cobalt to enhance high-temperature strength. dtic.mil The primary focus of this research was on equilibrium phases that provided stability at high operating temperatures. The exploration of non-equilibrium or metastable phases like NiW₃ is a more recent development, propelled by advanced synthesis techniques such as physical vapor deposition and a deeper theoretical understanding of phase stability. aps.org

Current Research Frontiers and Emerging Interests in Nickel-Tungsten Intermetallics

Current research in the Ni-W system is vibrant, with a significant focus on moving beyond the limitations of equilibrium phases. Scientists are exploring the synthesis and properties of nanocrystalline and metastable Ni-W alloys for a variety of applications, including protective coatings with enhanced mechanical properties and corrosion resistance. cambridge.org

The interest in metastable compounds like NiW₃ stems from the possibility that they may possess novel electronic, magnetic, or mechanical properties not found in the stable equilibrium phases. The synthesis of NiW₃ in multilayered thin films and the confirmation of its predicted crystal structure represent a key research finding. aps.orgresearchgate.net Theoretical modeling, using techniques like the modified embedded-atom method (MEAM), continues to be a vital tool for predicting the phase stability and properties of both equilibrium and non-equilibrium phases in the Ni-W system, including NiW₃. nist.gov Furthermore, it is important to distinguish the binary NiW₃ intermetallic from ternary compounds, such as the nitride NiW₃N, which has also been synthesized and possesses a different crystal structure and properties. rsc.orgrsc.org

Detailed Research Findings

The primary research identifying and characterizing the metastable NiW₃ phase involves a combination of theoretical calculations and experimental synthesis.

Theoretical Prediction and Experimental Verification:

Ab Initio Calculations: Using the Vienna ab initio simulation package (VASP), researchers calculated the total energies for several possible crystal structures for compounds with AB₃ stoichiometry in the Ni-W system. The calculations predicted that a D0₁₉ hexagonal close-packed (hcp) structure was a relatively stable configuration for NiW₃. aps.org

Experimental Synthesis: A metastable NiW₃ phase was successfully synthesized in a laboratory setting. This was achieved by annealing Ni₂₅W₇₅ multilayered films. The experimental product was identified as a W-rich hcp phase. aps.org

Structural Confirmation: The experimentally determined lattice constants of the synthesized hcp NiW₃ phase were found to be in excellent agreement with the values predicted by the ab initio calculations, confirming the theoretical model. aps.org

Below is a data table summarizing the crystallographic information for the metastable NiW₃ phase.

Interactive Data Table: Crystallographic Data for Metastable NiW₃

PropertyPredicted Value (ab initio)Experimental Value
Crystal StructureHexagonal (D0₁₉ type)Hexagonal (hcp)
Lattice Constant (a)2.72 Å2.76 Å
Lattice Constant (c)4.38 Å4.48 Å
c/a ratio~1.61~1.62
Data sourced from Liu, et al. aps.org

It is important to note that while the existence and crystal structure of metastable NiW₃ have been established, comprehensive data on its specific mechanical or physical properties (e.g., hardness, elastic modulus, thermal conductivity) as an isolated phase are not widely available in the literature. Its properties are typically inferred from the behavior of the Ni-W alloys in which it is formed.

For context, the following table lists the commonly accepted equilibrium intermetallic phases in the Ni-W system.

Interactive Data Table: Established Equilibrium Intermetallic Phases in the Ni-W System

CompoundFormulaCrystal Structure
Nickel-Tungsten (4/1)Ni₄WTetragonal (D1ₐ type)
Nickel-Tungsten (1/1)NiWOrthorhombic
Nickel-Tungsten (1/2)NiW₂Orthorhombic
Note: The stability of NiW and NiW₂ has been debated, with some studies suggesting they may be stabilized by impurities like carbon. aps.org

Properties

CAS No.

304021-50-9

Molecular Formula

NiW3

Molecular Weight

610.2 g/mol

IUPAC Name

nickel;tungsten

InChI

InChI=1S/Ni.3W

InChI Key

ZPBFSNAKJNYHPL-UHFFFAOYSA-N

Canonical SMILES

[Ni].[W].[W].[W]

Origin of Product

United States

Synthesis Methodologies for Nickel Tungsten Intermetallic Compounds

Electrodeposition Techniques

Electrodeposition is a versatile and widely used method for producing Ni-W coatings. It involves the co-deposition of nickel and tungsten ions from an aqueous electrolyte onto a conductive substrate. A key feature of this process is that tungsten cannot be deposited from aqueous solutions by itself; its deposition is induced by the presence of an iron-group metal, such as nickel. researchgate.nettandfonline.com This "induced co-deposition" mechanism is fundamental to the formation of Ni-W alloys via electrochemical means. tandfonline.com The resulting deposits can range from crystalline solid solutions to amorphous structures, depending on the tungsten content and deposition conditions. researchgate.netscientific.net

Potentiostatic and Galvanostatic Electrodeposition Methods

Ni-W alloys can be synthesized using either potentiostatic or galvanostatic control.

Potentiostatic electrodeposition , conducted at a constant potential, was used to produce amorphous Ni-W alloys. For instance, studies have shown that Ni-W alloys deposited at -1.4 V/CSE contained about 14 at.% tungsten. researchgate.net

Galvanostatic electrodeposition , or deposition at a constant current density, is also widely employed. This method allows for direct control over the rate of deposition. Research has demonstrated the deposition of Ni-W coatings under galvanostatic conditions with current densities ranging from -300 mA cm⁻² to 6 A cm⁻². researchgate.netresearchgate.net The tungsten concentration in the resulting alloy is significantly influenced by the applied current density. researchgate.net For example, increasing the current density has been shown to increase the tungsten content in the deposit when using ultrasonication. researchgate.net

A Princeton Applied Research Potentiostat/Galvanostat Model 273A is an example of equipment used for both potentiostatic and galvanostatic deposition studies. polymtl.ca

Influence of Electrolyte Chemistry and Operating Parameters

The properties and composition of electrodeposited Ni-W alloys are highly dependent on the electrolyte chemistry and various operating parameters.

Electrolyte Chemistry: The electrolyte bath typically contains a source of nickel ions (e.g., nickel sulfate, nickel sulfamate), a source of tungsten ions (e.g., sodium tungstate), and complexing agents. researchgate.netsterc.orgtandfonline.com

Complexing Agents: Citrate (B86180) is a commonly used complexing agent that helps to co-deposit the two metals. tandfonline.comsterc.orgtandfonline.com The presence of ammonia (B1221849) in citrate baths can decrease the tungsten content in the alloy, while ammonia-free solutions have been used to achieve higher tungsten concentrations. tandfonline.com

Additives: Other chemicals are often added to refine the grain structure or reduce stress in the deposit. For example, sodium saccharin (B28170) can act as a stress reducer, while compounds like propargyl-oxo-propane-2,3-dihydroxy can serve as brighteners and grain refiners. polymtl.catandfonline.com

Operating Parameters: The key operating parameters that influence the deposition process include current density, temperature, pH, and agitation.

Current Density: The cathodic current density has a significant impact on the alloy's composition. sterc.org In some systems, increasing current density leads to a higher tungsten content. researchgate.net

Temperature: An increase in electrolyte temperature can lead to greater inclusion of tungsten in the deposit. researchgate.net Baths are often operated at elevated temperatures, for instance between 30°C and 70°C. sterc.org

pH: The pH of the electrolyte is a critical factor. For sulfamate (B1201201) baths, a pH range of 5-7 was found to be optimal for tungsten inclusion. sterc.org In citrate baths, the current efficiency and tungsten content increase with a higher pH. researchgate.net

Agitation: Hydrodynamics, such as stirring the bath, can alter the composition. In some cases, unstirred baths result in higher tungsten content and microhardness. sterc.org

Table 1: Effect of Operating Parameters on Ni-W Electrodeposition from a Sulfamate Bath sterc.org
ParameterConditionEffect on Tungsten ContentEffect on Microhardness (HV)
StirringUnstirredHigher W content (up to 48%)Higher HV (max ~700 kg/mm²)
Stirred (800 rpm)Lower W contentLower HV
pH5-7 (Unstirred)Optimal for W inclusionMaximum HV at pH 7
Outside 5-7 rangeSharp decrease in W content-
Temperature (°C)50 (Unstirred)-Maximum HV
60 (Stirred)-Maximum HV
Current Density (mA/cm²)30-50 (Unstirred)-Maximum HV
50-70 (Stirred)-Maximum HV

Pulse Electrodeposition Strategies

Pulse electrodeposition, including pulse reverse current (PRC) plating, offers enhanced control over the coating's structure and properties compared to direct current (DC) methods. researchgate.netscientific.net This technique involves applying the current in pulses, with "on" time (Ton) and "off" time (Toff). scientific.net

By manipulating pulse parameters such as duty cycle, frequency, and the reverse current waveform, it is possible to precisely control the tungsten content and morphology of the deposit. tandfonline.comscientific.nettandfonline.com For example, in a nickel-rich citrate electrolyte, the co-deposition of tungsten is controlled by mass transport, and the highest tungsten concentrations are achieved at short pulse periods (<100ms). tandfonline.com Pulse plating can produce crack-free, nanocrystalline, or even amorphous structures with superior properties. researchgate.netresearchgate.net Studies have shown that pulse-plated Ni-W coatings exhibit better corrosion resistance than those deposited using direct current. scientific.net Functionally graded coatings, where the tungsten content varies through the thickness, can also be created by systematically changing the pulse parameters during deposition. tandfonline.com

Table 2: Influence of Pulse Parameters on Ni-W Alloy Composition
Pulse ParameterChangeEffect on Tungsten ContentReference
Pulse Period (at constant duty cycle)Shortening (<100ms)Increases W concentration tandfonline.com
Reversed Current Duration (PRC)IncreasingDecreases W content tandfonline.com
Reversed Current Density (PRC)IncreasingDecreases W content tandfonline.com
Duty CycleDecreasingIncreases W content tandfonline.com
FrequencyIncreasingIncreases W content tandfonline.com

Dynamic Hydrogen Bubble Template Method for Porous Structures

The Dynamic Hydrogen Bubble Template (DHBT) method is a specialized electrodeposition technique used to fabricate porous metallic structures. mdpi.comrsc.org In this process, a very high current density (e.g., over 300 mA cm⁻²) is applied, leading to vigorous hydrogen evolution at the cathode. mdpi.comresearchgate.net These evolving hydrogen bubbles act as a dynamic template; the metal deposits onto the substrate in the spaces around the bubbles. mdpi.com When the bubbles detach, they leave behind a porous, interconnected network.

This technique has been successfully applied to create porous Ni-W alloys. mdpi.com The key to forming the porous structure is the high current density, which promotes significant hydrogen evolution alongside metal deposition. researchgate.net The morphology of the porous structure is influenced by factors such as the current density and the concentration of sodium tungstate (B81510) in the pyrophosphate bath. mdpi.com The resulting porous Ni-W alloys have potential applications as catalysts for the hydrogen evolution reaction (HER). mdpi.com

Mechanical Alloying and Powder Metallurgy Routes

Mechanical alloying (MA) is a solid-state powder processing technique that produces homogeneous materials from blended elemental powders. tandfonline.com It is a high-energy ball milling process where the powder particles are repeatedly flattened, cold-welded, fractured, and re-welded. youtube.com This method is particularly useful for synthesizing alloys from elements with high melting points, like tungsten, and can produce materials with nanocrystalline or even amorphous structures. iaea.orgmdpi.com

Ball Milling Processes for Nanocrystallite Formation

Ball milling is the core process in mechanical alloying for producing Ni-W compounds. calnanocorp.com Elemental powders of nickel and tungsten are loaded into a high-energy ball mill (such as a planetary or attritor mill) along with grinding media, typically hardened steel or tungsten carbide balls. iaea.orgnanografi.com

Sintering Techniques for Powder Consolidation

Sintering is a powder metallurgy process used to create a dense, coherent solid from a powder compact by heating it to a high temperature below its melting point. For Ni-W alloys, this is a common fabrication route.

Liquid phase sintering (LPS) is frequently employed for W-based alloys, including the W-Ni-Fe and W-Ni-Cu systems. In this process, a mixture of tungsten and nickel (along with other elements like iron or copper) powders is heated to a temperature where the lower-melting-point nickel-based matrix becomes liquid. This liquid phase facilitates the densification of the compact through particle rearrangement and solution-reprecipitation mechanisms. The process results in a microstructure consisting of tungsten grains embedded in a nickel-rich binder phase. While this method is highly effective for producing dense tungsten-heavy alloys, the formation of specific Ni-W intermetallic compounds within the binder is a complex function of the alloy composition, sintering temperature, and time.

Spark Plasma Sintering (SPS) is a more advanced sintering technique that utilizes pulsed direct current and uniaxial pressure to achieve rapid densification at lower temperatures and shorter times compared to conventional methods. This rapid heating helps in suppressing grain growth, which is advantageous for producing fine-grained materials with enhanced mechanical properties. For Ni-W systems, SPS has been shown to be effective in consolidating mechanically alloyed powders into dense compacts. The precise control over heating rate, temperature, and pressure allows for the targeted synthesis of specific intermetallic phases.

Below is a table summarizing typical parameters for different sintering techniques applied to Ni-W based alloys.

Sintering TechniqueComposition (wt.%)Sintering Temperature (°C)Pressure (MPa)Holding TimeHeating Rate (°C/min)Relative Density (%)
Liquid Phase Sintering98W-1Ni-1Fe1460---~95
Spark Plasma Sintering93W-5.6Ni-1.4Fe950150--98.6
Spark Plasma SinteringW-Ni-Fe-Co1400-2 min100-
Spark Plasma SinteringW-3Fe-7Ni-xMo1400505 min100-

Diffusion-Induced Formation and Interfacial Reaction Studies

The formation of intermetallic compounds at the interface between nickel and tungsten is a critical aspect of producing layered or coated materials and understanding the long-term stability of Ni-W systems at elevated temperatures. This is typically studied using diffusion couples, where pure nickel and tungsten are brought into intimate contact and annealed at high temperatures.

During annealing, interdiffusion of Ni and W atoms across the interface occurs. Research has shown that nickel is the dominant diffusing species in this system. This diffusion leads to the formation of distinct layers of intermetallic compounds at the original interface. Studies on Ni/W diffusion couples have consistently identified the formation of a Ni-rich intermetallic layer, specifically Ni4W, which grows in both directions towards the Ni and W plates.

In addition to the formation of intermetallic compounds, a phenomenon known as diffusion-induced recrystallization (DIR) can occur in the nickel matrix adjacent to the intermetallic layer. This is caused by the continued migration of tungsten atoms into the nickel, resulting in a region with a distinct polycrystalline structure.

An imbalance in the diffusion rates of nickel and tungsten can also lead to the formation of Kirkendall voids, which are irregularly shaped pores that can affect the mechanical integrity of the interface. The formation and growth of these voids, along with the intermetallic and DIR layers, significantly influence the material's strength and thermal properties.

Interfacial PhenomenonDominant Diffusing ElementIntermetallic Compound FormedAssociated Microstructural Features
Interdiffusion in Ni/W coupleNickelNi4WDiffusion-Induced Recrystallization (DIR) region, Kirkendall voids

Vapor Deposition Approaches

Vapor deposition techniques are utilized to produce thin films and coatings of Ni-W alloys with controlled composition and microstructure. These methods can be broadly categorized into Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD).

Chemical Vapor Deposition involves the reaction of volatile precursor gases on a heated substrate to form a solid film. For the deposition of Ni-W alloys, this would require suitable volatile organometallic precursors for both nickel and tungsten. The precursors are transported in the gas phase to the reaction chamber, where they decompose and react on the substrate surface.

The choice of precursors is critical, as they must have appropriate volatility and decomposition characteristics to allow for co-deposition of the two metals in a controlled manner. While CVD of pure nickel and pure tungsten is well-established, the co-deposition of Ni-W alloys presents challenges in controlling the film stoichiometry due to the different decomposition kinetics of the respective precursors. Research in this area often focuses on the development of single-source precursors that contain both nickel and tungsten, or on the careful control of process parameters such as precursor flow rates, substrate temperature, and chamber pressure to achieve the desired alloy composition.

Physical Vapor Deposition encompasses a range of techniques where material is transferred from a source to a substrate in a vacuum environment without chemical reactions. Magnetron sputtering is a commonly used PVD method for depositing alloy films.

In co-sputtering of Ni-W films, separate nickel and tungsten targets are used. An inert gas, typically argon, is introduced into the vacuum chamber and ionized to create a plasma. The energetic ions bombard the targets, causing atoms of nickel and tungsten to be ejected. These atoms then travel to the substrate and condense to form a thin film. The composition of the resulting Ni-W alloy film can be precisely controlled by adjusting the power supplied to each of the sputtering targets. This method allows for the fabrication of films with a wide range of compositions, from pure nickel to pure tungsten. aip.org

The microstructure of sputtered Ni-W films is highly dependent on the deposition parameters and the tungsten content. At lower tungsten concentrations, the films tend to have a face-centered cubic (FCC) structure characteristic of nickel, while at higher concentrations, a body-centered cubic (BCC) structure of tungsten dominates. aip.org In some intermediate composition ranges, an amorphous phase can be formed. aip.org

The following table provides representative parameters for the fabrication of Ni-W films using magnetron co-sputtering. aip.org

ParameterValue
Sputtering SystemATC-Orion 5 UHV magnetron sputtering system
TargetsNi (99.999%), W (99.95%)
SubstrateSilicon wafers with a thin Ti buffer layer
Sputtering GasHigh-purity Argon (Ar)
Base Pressure~1.3 x 10⁻⁶ Pa
Sputtering Pressure0.27 Pa
Cathode Power (Ni - RF)100 - 270 W
Cathode Power (W - DC)40 - 250 W

Wet-Chemical Synthesis Routes for Nanostructured Materials

Wet-chemical methods offer a versatile approach for the synthesis of nanostructured materials with controlled size and morphology. These techniques are generally carried out in a liquid medium at relatively low temperatures.

Hydrothermal synthesis is a technique that employs high-temperature and high-pressure water as a reaction medium to crystallize materials. Precursor salts of the desired metals are dissolved in water, and the solution is sealed in an autoclave and heated above the boiling point of water. The elevated temperature and pressure facilitate the dissolution and recrystallization of the materials, leading to the formation of crystalline nanoparticles.

While hydrothermal synthesis has been extensively used to produce various metal oxide nanoparticles, including nickel tungstate (NiWO4), its application for the direct synthesis of Ni-W intermetallic alloy nanoparticles is not widely reported. The synthesis of metallic alloys through this method is challenging due to the difficulty in co-reducing metal ions to their zero-valent state under hydrothermal conditions without subsequent oxidation. However, in principle, with the appropriate choice of reducing agents and control over pH and temperature, it may be possible to synthesize Ni-W alloy nanoparticles. This remains an area for further research and development.

Polyol Synthesis Approaches

The polyol method is a versatile wet-chemistry technique for producing finely divided metallic or metal oxide nanoparticles. researchgate.net In this process, a poly-alcohol, such as ethylene (B1197577) glycol (EG) or diethylene glycol, serves multiple roles as a solvent for the metallic precursors, a reducing agent, and a stabilizing agent to control particle growth. lescmeng.aiukm.my The use of a non-aqueous medium can also minimize the surface oxidation of the resulting metallic nanoparticles. ukm.my

The synthesis is typically carried out by dissolving metal precursor salts, often acetates, in the polyol medium. researchgate.netnih.gov The mixture is then heated to a temperature near the polyol's boiling point. nih.gov This elevated temperature facilitates the reduction of the metal ions to their zero-valent state, leading to the nucleation and growth of nanoparticles. researchgate.net Key reaction parameters such as temperature, reaction time, precursor concentration, and the choice of polyol can be manipulated to tailor the size and shape of the final particles. ukm.my For instance, studies on nickel nanoparticle synthesis have shown that particle size tends to increase with prolonged reaction times. ukm.my The polyol process is recognized for its ability to yield non-agglomerated particles with a narrow size distribution and controlled morphology. researchgate.net

Table 1: Key Parameters in Polyol Synthesis of Metallic Nanoparticles

Parameter Role/Effect Examples
Precursor Source of metal ions Nickel acetate (B1210297), Cobalt acetate nih.gov
Polyol Medium Solvent, reducing agent, stabilizer Ethylene glycol, Diethylene glycol, Triethylene glycol lescmeng.aiukm.my
Temperature Drives reduction and nucleation ~180°C to 230°C lescmeng.aiukm.my
Reaction Time Influences particle growth and size 15 minutes to several hours ukm.my
Additives Can act as capping or chelating agents Citric acid, 1-Dodecanol lescmeng.aimdpi.com

Sol-Gel Fabrication Techniques

The sol-gel technique is a widely adopted wet-chemistry method for preparing metal oxides due to its low cost, straightforward processing, and ability to achieve high chemical uniformity. researchgate.netmdpi.comtungsten-film.com The process involves the transition of a system from a liquid "sol" (a colloidal suspension of solid particles) into a solid "gel" phase.

The synthesis begins with the preparation of a precursor solution, which typically involves dissolving metal-organic compounds, like alkoxides, or inorganic metal salts, such as chlorides or nitrates, in a suitable solvent. tungsten-film.comfrontiersin.org Hydrolysis and condensation reactions are then initiated, often by the addition of water, to form a network of metal-oxygen-metal bonds. As these reactions proceed, the viscosity of the sol increases until a continuous network, or gel, is formed. The resulting gel is then subjected to drying and a high-temperature heat treatment (calcination) to remove residual organics and induce crystallization, yielding the final oxide material. researchgate.nettungsten-film.com

For tungsten-based materials, precursors like tungsten (VI) oxychloride or tungsten alkoxides are common. tungsten-film.comfrontiersin.org The properties of the final film or powder, including crystallinity and phase, are highly dependent on the annealing temperature. frontiersin.org For instance, tungsten oxide films may be amorphous at lower annealing temperatures (e.g., 100-300°C) and become crystalline at higher temperatures (e.g., 500°C). frontiersin.org

Table 2: Typical Stages and Parameters in Sol-Gel Fabrication

Stage Description Key Parameters
Sol Preparation Dissolving precursors to form a colloidal suspension. Precursor type (e.g., WOCl₄), solvent (e.g., isopropanol) frontiersin.org
Gelation Formation of a continuous solid network via hydrolysis and condensation. Water content, pH, temperature
Drying Removal of the liquid phase from the gel network. Temperature, pressure
Calcination High-temperature heat treatment to crystallize the material. Annealing temperature (e.g., 100-500°C), atmosphere frontiersin.org

Solution Combustion Synthesis

Solution Combustion Synthesis (SCS) is a simple, rapid, and effective single-step method for producing nanoscale materials. acs.orgmdpi.com The technique is based on a self-sustaining, exothermic redox reaction between a metal nitrate (B79036) (which acts as an oxidizer) and an organic fuel, such as glycine, urea, citric acid, or ethylenediaminetetraacetic acid (EDTA). mdpi.comijsrst.com

In a typical SCS process, the metal precursors and fuel are dissolved in a minimal amount of water to form a reactive solution or gel. nih.gov This mixture is then heated, often in a furnace preheated to 300-500°C. acs.orgnih.gov The heating initiates a highly exothermic reaction that rapidly increases the system's temperature, sustaining the combustion process without the need for continuous external heating. mdpi.com During the reaction, a large volume of gases is evolved, which helps in the formation of porous, foam-like structures composed of nano-sized crystallites. mdpi.comnih.gov The entire process is typically completed in a matter of minutes. nih.gov The ratio of fuel to oxidizer is a critical parameter that influences the reaction temperature and the phase composition of the final product. acs.orgmdpi.com

Table 3: Parameters for Solution Combustion Synthesis of Nickel-Based Nanomaterials

Parameter Description Examples
Oxidizer Metal precursor, typically a nitrate. Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) mdpi.comijsrst.com
Fuel Organic compound that undergoes combustion. Glycine, Citric Acid, EDTA, Glucose acs.orgmdpi.comnih.gov
Fuel/Oxidizer Ratio Stoichiometric balance affecting combustion and product phase. Molar ratios from 0.25 to 2.0 mdpi.com
Ignition Temperature Temperature at which the self-sustaining reaction begins. ~300-500°C acs.orgnih.gov
Product Typically porous, nano-crystalline oxides or metals. NiO, Ni mdpi.comijsrst.com

High-Temperature Solid-State Reaction Processes

High-temperature solid-state reaction is a conventional and widely used method for producing intermetallic compounds and solid solutions from powdered precursors. This technique relies on the atomic diffusion between different elements in the solid state at elevated temperatures.

The process typically involves mechanically mixing powders of the constituent elements, such as nickel and tungsten, or their respective oxides. wikipedia.orgresearchgate.net The homogenized powder mixture is then compacted and subjected to a high-temperature heat treatment (annealing) for an extended period. azom.comsciencedaily.com This process is conducted in a controlled atmosphere, such as in a vacuum or a hydrogen environment, to prevent oxidation and facilitate the reduction of any surface oxides. researchgate.net

At elevated temperatures (e.g., 1123 K or higher), interdiffusion of atoms occurs across the interface of the nickel and tungsten particles. azom.comsciencedaily.com This diffusion leads to the formation of new phases, including intermetallic compounds like Ni₄W and solid-solution regions where tungsten atoms are dissolved into the nickel lattice. azom.comsciencedaily.com The formation and growth of these phases are dependent on both the annealing temperature and the duration of the heat treatment. researchgate.netazom.com For example, a diffusion-induced recrystallized (DIR) region can form between the Ni matrix and the Ni₄W intermetallic layer. azom.comsciencedaily.com

Table 4: Conditions for High-Temperature Solid-State Reaction of Ni-W Systems

Parameter Description Example Values
Starting Materials Precursor powders. Nickel powder, Tungsten powder, Ammonium paratungstate (APT) researchgate.net
Annealing Temperature Temperature to promote atomic diffusion. 800°C to 1123 K researchgate.netazom.com
Annealing Time Duration of heat treatment to allow for phase formation. 2 hours to over 200 hours researchgate.netazom.com
Atmosphere Controlled environment to prevent oxidation. Hydrogen, Vacuum researchgate.net
Resulting Phases Intermetallics and solid solutions formed. Ni(W) solid solution, Ni₄W researchgate.netazom.com

Advanced Characterization Techniques and Microstructural Analysis of Nickel Tungsten Intermetallics

Diffraction Techniques for Structural Elucidation

Diffraction techniques are fundamental in determining the atomic arrangement and crystalline structure of materials. By analyzing the way radiation, such as X-rays, electrons, or neutrons, is scattered by the crystal lattice, detailed information about the material's phase and structure can be obtained.

X-ray Diffraction (XRD) is a primary and powerful tool for the phase identification and analysis of the crystalline structure of nickel-tungsten intermetallics. walisongo.ac.idub.edu This non-destructive technique involves directing X-rays at a sample and measuring the scattering angles and intensities of the diffracted beams. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. malvernpanalytical.comncl.ac.uk

In the study of Ni-W systems, XRD is employed to identify the various intermetallic phases that can form, such as Ni₄W, as well as solid solutions of tungsten in nickel. researchgate.netresearchgate.net For instance, studies on electrodeposited Ni-W coatings have used XRD to identify the co-existence of different phases depending on the tungsten content. researchgate.net The analysis typically involves comparing the experimental diffraction pattern with standard patterns from databases like the International Centre for Diffraction Data (ICDD). myscope.training

Beyond phase identification, XRD provides detailed information about the crystalline structure, including lattice parameters and grain size. The Debye-Scherrer equation can be applied to the peak broadening in XRD patterns to estimate the average grain size of the nanocrystalline coatings. researchgate.net Shifts in the diffraction peak positions can also indicate the presence of internal stresses within the material. researchgate.net For example, a shift to a lower diffraction angle compared to the theoretical value for pure nickel can suggest compressive stress in Ni-W coatings. researchgate.net

Key Research Findings from XRD Analysis of Ni-W Systems:

Tungsten Content (wt%)Identified PhasesStructural NotesReference
30%Solid solution of W in NiNanocrystalline structure researchgate.net
40%Solid solution of W in Ni and Ni₄W intermetallicPresence of intermetallic phase researchgate.net
50%Solid solution of W in Ni and NiW intermetallicIncreased presence of intermetallic phases researchgate.net
~30 at%Fm3m Ni(W) solid solution and a W-rich amorphous phaseNanocrystalline fcc phase of W solid solution in Ni conicet.gov.ar

This table presents data synthesized from studies on Ni-W alloys and coatings, as specific data for NiW₃ was not prominently available in the search results.

Electron diffraction techniques offer crystallographic information at a much higher spatial resolution than conventional XRD, making them indispensable for microstructural and nanostructural analysis.

Selected Area Electron Diffraction (SAED) is a technique typically performed in a Transmission Electron Microscope (TEM). wikipedia.org It allows for the determination of the crystal structure of a very small, selected area of the sample. wikipedia.orgyoutube.com The resulting diffraction pattern can reveal whether the material is single-crystalline (a pattern of spots), polycrystalline (a pattern of rings), or amorphous (diffuse halos). youtube.com In Ni-W systems, SAED has been used to confirm the presence of nanocrystalline structures and amorphous phases. conicet.gov.aracs.org The ring patterns can be indexed to identify the specific crystal structure, such as the face-centered cubic (fcc) structure of a Ni(W) solid solution. conicet.gov.ar

Electron Backscatter Diffraction (EBSD) is a scanning electron microscope (SEM)-based technique used to obtain crystallographic information from the surface of bulk materials. strath.ac.ukthermofisher.com EBSD provides data on grain orientation, grain boundaries, phase identification, and local texture. thermofisher.comebsd.com This technique is a powerful tool for characterizing the microstructure of metals and alloys. ebsd.comwiley.com In the context of tungsten and its alloys, EBSD has been used to study the grain microstructure, texture, and the effects of processing parameters on these features. researchgate.netmdpi.com For Ni-based superalloys, EBSD is crucial for differentiating between phases and understanding failure mechanisms by identifying susceptible grain boundaries. thermofisher.com

Comparative Overview of Electron Diffraction Techniques:

TechniqueInformation ProvidedTypical Application in Ni-W Systems
SAED Crystal structure (single, poly, amorphous), lattice parameters from nanoscale regions. wikipedia.orgyoutube.comIdentifying nanocrystalline domains and amorphous phases within coatings and alloys. conicet.gov.ar
EBSD Grain orientation, texture, phase identification, grain boundary characterization. strath.ac.ukthermofisher.comMapping the microstructure of processed alloys, studying recrystallization and strain fields. ebsd.commdpi.com

Neutron powder diffraction is a technique similar in principle to XRD but uses neutrons instead of X-rays. wikipedia.orgpsi.ch Due to the different nature of the interaction between neutrons and matter (scattering by the atomic nucleus), it provides complementary and sometimes unique information. psi.ch

A key advantage of neutron diffraction is its high sensitivity to light elements, such as carbon or oxygen, in the presence of heavy elements like tungsten. It is also capable of distinguishing between elements with close atomic numbers, such as nickel and cobalt. psi.ch This makes it a powerful tool for determining the precise atomic arrangement and site occupancies in complex crystal structures. nih.gov Furthermore, because neutrons possess a magnetic moment, they are uniquely suited for determining the magnetic structure of materials. wikipedia.org

While specific neutron diffraction studies on the NiW₃ intermetallic are not widely reported, the technique has been successfully applied to study other nickel-based materials and intermetallics. stfc.ac.uknih.gov For instance, in situ neutron diffraction has been used to monitor solid-state synthesis reactions and phase evolution in real-time. nih.gov The high penetration depth of neutrons allows for the analysis of bulk samples, providing information that is representative of the entire material. wikipedia.org In a high-pressure study, neutron diffraction was used for the crystallographic analysis of nickel at 100 GPa. nih.gov

Microscopic and Spectroscopic Methods for Morphological and Compositional Analysis

Microscopy and spectroscopy are essential for visualizing the microstructure and determining the elemental composition of materials, providing a direct link between the material's structure and its properties.

Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface morphology and microstructure of materials at high magnification. imrtest.commdpi.com An SEM scans a focused beam of electrons over a sample's surface, and detectors collect the signals emitted from the interaction, such as secondary electrons and backscattered electrons, to form an image. imrtest.com

In the analysis of nickel-tungsten intermetallics and alloys, SEM reveals critical details about surface features. mdpi.comicm.edu.plresearchgate.net Studies on Ni-W coatings have used SEM to characterize various morphologies, which are highly dependent on the deposition conditions. Observed features include:

Nodular or Cauliflower-like Structures: Many Ni-W coatings exhibit a surface composed of fine nodules or larger, cauliflower-like agglomerates. conicet.gov.arwiley.com

Grain Structure: At higher magnifications, the grain structure of the alloy can be visualized, providing insights into the material's mechanical properties. wiley.com

Often, SEM is coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), which allows for the elemental analysis of the sample's surface, providing compositional maps and confirming the distribution of nickel and tungsten. wiley.comresearchgate.net

Summary of Morphological Features of Ni-W Coatings Observed by SEM:

Deposition Method/ConditionObserved Surface MorphologyReference
Electrodeposition (Chloride-based bath)Rough surface with micro popcorns covered by nano flakes. mdpi.com
Electrodeposition (Sulfate-based bath)Smooth islands with occasional cracks. mdpi.com
Brush PlatingSmooth, adherent, continuous, and dense surface. icm.edu.pl
Pulse Galvanostatic ElectrodepositionNanometer-sized crystals forming a cauliflower-like structure. conicet.gov.ar

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of a material's internal nanostructure, crystalline defects, and atomic-scale features. uni-muenchen.deresearchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions are used to form an image. soton.ac.uk

For nickel-tungsten intermetallics, TEM is instrumental in:

Visualizing Nanostructures: TEM can directly image nanograins, precipitates, and different phases within the material. mdpi.comoup.com For example, TEM analysis of Ni-W coatings has revealed a composite structure of nanocrystalline domains embedded within an amorphous matrix. conicet.gov.ar

Defect Analysis: TEM is a powerful tool for identifying and characterizing crystalline defects such as dislocations, stacking faults, and grain boundaries. uni-muenchen.de The presence and nature of these defects are critical as they strongly influence the mechanical properties of the material.

High-Resolution Imaging: High-Resolution TEM (HRTEM) can even visualize the atomic lattice of a crystal, providing direct information about the crystal structure and the nature of interfaces between different phases.

As mentioned earlier, TEM is often combined with SAED to obtain crystallographic information from specific nanometer-sized regions of the sample. uni-muenchen.de

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.orgsilconic.com.sg It operates by detecting the characteristic X-rays emitted from a material when it is bombarded by a high-energy electron beam, as in a scanning electron microscope (SEM). libretexts.org Each element possesses a unique atomic structure, which results in a distinct set of peaks in its X-ray emission spectrum, allowing for the identification of the elements present in the sample. wikipedia.orglibretexts.org The intensity of these peaks is proportional to the concentration of the corresponding element, enabling quantitative analysis of the elemental composition. libretexts.org

In the study of nickel-tungsten intermetallics, EDS is routinely employed to confirm the elemental composition and map the distribution of nickel and tungsten within the material. For instance, in the synthesis of nanostructured composite Ni-W alloy thin films, EDS is used to characterize the tungsten content. rsc.org The technique can verify the successful co-deposition of both elements, with characteristic peaks for Nickel (Ni) and Tungsten (W) appearing in the spectrum. mdpi.com EDS analysis can provide the weight percentage (wt.%) or atomic percentage (at.%) of each constituent element, which is crucial for correlating the material's composition with its properties and performance. rsc.orgmdpi.com Studies on Ni-W alloys have used EDS to measure and control the composition, which in turn influences the microstructure, surface morphology, and hardness of the resulting films. researchgate.net

Below is a table summarizing representative EDS data for Ni-W alloys, demonstrating the range of compositions that can be achieved and analyzed.

Sample IDCurrent Density (A dm⁻²)Nickel (wt.%)Tungsten (wt.%)Source
Ni-W Alloy 14~85~15 mdpi.com
Ni-W Alloy 26~85~15 mdpi.com
Ni-W Alloy 38~85~15 mdpi.com
Ni-W Alloy 410~85~15 mdpi.com
Ni-6WNot Specified64.235.8 rsc.org

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness Assessment

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. Unlike electron microscopy, AFM does not require a vacuum environment and can be operated in ambient air or liquid. The technique works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system to create a topographical map.

In the context of nickel-tungsten intermetallics, AFM is a valuable tool for assessing surface morphology and quantifying surface roughness. researchgate.netresearchgate.net The surface roughness of Ni-W coatings can be influenced by deposition parameters, such as the power applied to the Ni target in sputtering, or the composition of the alloy. researchgate.net For example, studies have shown that the surface roughness of Ni-W films can increase with increasing Ni concentration. researchgate.net This topographical information is critical as surface roughness can impact the material's mechanical, tribological, and corrosion-resistant properties. researchgate.net

The following table presents sample data on the surface roughness of different coatings as measured by AFM, illustrating how this technique is used to characterize surface properties.

Coating MaterialConditionAverage Roughness (Ra/Rq)UnitSource
NiW CoatingBefore EC TestNot Specifiednm researchgate.net
NiW CoatingAfter EC TestNot Specifiednm researchgate.net
N:DLCAs-deposited6.3nm researchgate.net
N:DLC:Ni20As-deposited8.9nm researchgate.net
N:DLC:Ni40As-deposited10.1nm researchgate.net
N:DLC:Ni60As-deposited14.6nm researchgate.net
N:DLC:Ni80As-deposited16.1nm researchgate.net

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Micro-Raman Spectroscopy for Chemical Bonding and Local Phase Analysis

Micro-Raman spectroscopy is a non-destructive analytical technique that provides information about the chemical structure, phase, and molecular interactions in a material. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When the laser light interacts with the material, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a shift in frequency. This frequency shift, known as the Raman shift, is specific to the vibrational modes of the chemical bonds within the material, acting as a molecular fingerprint.

For nickel-tungsten systems, Raman spectroscopy is used to identify the chemical bonds and analyze the local phases present. iust.ac.irresearchgate.net In electrodeposited Ni-W alloys, the appearance of specific Raman bands can confirm the presence of Ni-O and W=O bonds, suggesting the material may exist in an amorphous or partially oxidized state. iust.ac.ir Studies on sputtered nickel-tungsten oxide films have identified distinct peaks corresponding to Ni-O and W-O bond vibrations. researchgate.net For instance, a strong peak around 525 cm⁻¹ is attributed to Ni-O bond vibrations, while weaker peaks at higher wavenumbers (e.g., 875 and 950 cm⁻¹) are assigned to W-O bonds. researchgate.net The technique is also used to characterize the structure of related compounds like nickel tungstate (B81510) (NiWO4), which exhibits a monoclinic wolframite-type structure with distinct Raman modes. researchgate.net

The table below lists characteristic Raman peaks observed in Ni-W based materials and their corresponding bond assignments.

Material SystemRaman Peak (cm⁻¹)AssignmentSource
Ni-W Oxide Film525Ni-O bond vibrations researchgate.net
Ni-W Oxide Film875W-O bond vibrations researchgate.net
Ni-W Oxide Film950W-O bond vibrations researchgate.net
Ni-W AlloyNot specifiedNi-O bonds iust.ac.ir
Ni-W AlloyNot specifiedW⁶⁺=O bonds iust.ac.ir
NiWO₄913W-O stretching vibrations researchgate.net

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Elemental Ratios

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. mdpi.com The binding energy of the emitted photoelectrons is characteristic of the element and its oxidation state.

In the analysis of nickel-tungsten intermetallics and coatings, XPS is a critical tool for probing the surface chemistry. rsc.org It can precisely determine the oxidation states of both nickel and tungsten. For nickel, XPS can distinguish between metallic Ni (Ni⁰) and its oxidized forms, such as Ni²⁺ and Ni³⁺, by analyzing the Ni 2p core-level spectra. researchgate.netsurfacesciencewestern.com The Ni 2p₃/₂ peak for metallic nickel is typically found around 852.3-853.1 eV, while oxidized species appear at higher binding energies (e.g., ~854.6 eV for NiO) and are accompanied by characteristic satellite peaks. rruff.infoxpsfitting.com Similarly, the W 4f spectrum can identify the chemical state of tungsten. The W 4f₇/₂ and W 4f₅/₂ doublet for metallic tungsten appears at lower binding energies, while the W⁶⁺ state, as in WO₃, is found at higher binding energies (e.g., 35.8 eV for W 4f₇/₂). researchgate.net This information is vital for understanding surface oxidation, catalytic activity, and corrosion resistance. rsc.org

The following table summarizes the binding energies for different chemical states of nickel and tungsten as determined by XPS.

ElementCore LevelChemical StateBinding Energy (eV)Source
Nickel (Ni)2p₃/₂Metallic Ni853.1 rruff.info
Nickel (Ni)2p₃/₂Ni²⁺ (in NiO)853.7 - 854.6 researchgate.netsurfacesciencewestern.com
Nickel (Ni)2p₁/₂Ni²⁺ (in NiO)871.8 researchgate.net
Tungsten (W)4f₇/₂W⁶⁺ (in WO₃)35.2 - 35.8 researchgate.netresearchgate.net
Tungsten (W)4f₅/₂W⁶⁺ (in WO₃)37.3 - 37.9 researchgate.netresearchgate.net
Oxygen (O)1sO²⁻ (in NiO)529.51 researchgate.net

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Low-Energy Electron Diffraction (LEED) for Surface Reconstruction and Order

Low-Energy Electron Diffraction (LEED) is a technique for determining the surface structure of single-crystalline materials by bombarding a sample with a collimated beam of low-energy electrons (20–200 eV) and observing the resulting diffraction patterns of the elastically scattered electrons on a fluorescent screen. The wave-like nature of the electrons causes them to be diffracted by the crystalline lattice of the surface atoms. The resulting diffraction pattern provides direct information about the symmetry of the surface, the spacing of atoms, and the presence of any ordered adsorbates or surface reconstruction.

While direct LEED studies on NiW₃ intermetallics are not prevalent in the provided literature, the technique has been applied to understand the interaction between nickel and tungsten at the atomic level. For example, LEED has been used to study the adhesion and interaction of an oxidized tungsten tip with a clean nickel (111) surface. nasa.gov In these experiments, it was observed that oxygen was transferred from the tungsten to the nickel surface. nasa.gov This transfer resulted in the formation of a chemisorbed layer of oxygen on the nickel, leading to a surface rearrangement or reconstruction, which was identified by a specific change in the LEED pattern. nasa.gov This demonstrates the capability of LEED to reveal detailed information about surface ordering and chemical interactions at the Ni-W interface, which is fundamental to understanding the surface properties of the corresponding intermetallics.

Scanning Tunneling Microscopy (STM) for Atomic-Scale Surface Imaging

Scanning Tunneling Microscopy (STM) is a powerful instrument for imaging surfaces at the atomic level. wikipedia.org Its development earned its inventors the Nobel Prize in Physics in 1986. wikipedia.org STM operates based on the quantum mechanical phenomenon of tunneling. wikipedia.org A sharp, electrically conductive tip is brought very close to a conductive or semiconductive surface, and a bias voltage is applied between them. youtube.com This causes electrons to tunnel across the vacuum gap, generating a tunneling current that is exponentially dependent on the tip-sample distance. wikipedia.org By scanning the tip across the surface and monitoring this current, a three-dimensional, atomic-resolution image of the surface topography can be generated. youtube.com

STM has been successfully applied to visualize the surface morphology of nickel-tungsten alloys. researchgate.net The technique can distinguish between different phases and structures on the surface. For instance, STM images of a Ni-W alloy with 10 at.% W, which has a crystalline fcc Ni-like structure, show a much higher degree of periodicity compared to an amorphous alloy containing 27 at.% W. researchgate.net This ability to provide real-space images of the atomic arrangement is crucial for understanding the relationship between the microstructure and the material's properties. STM can reveal features smaller than 0.1 nm with a depth resolution of 0.01 nm, making it possible to routinely image and even manipulate individual atoms on a surface. wikipedia.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Configuration Studies

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects materials with unpaired electrons. researchgate.netnih.gov It is a powerful tool for studying the electronic structure of paramagnetic species, particularly transition metal ions. nih.govnih.gov The method is based on the absorption of microwave radiation by an unpaired electron in the presence of a static magnetic field. The resonance condition depends on the electron's g-factor and its interaction with the local environment, providing insights into the oxidation state, coordination geometry, and electronic configuration of the paramagnetic center. researchgate.net

In the study of nickel-tungsten materials, EPR is employed to investigate their electronic properties, which are critical for applications such as catalysis. researchgate.net For Ni-W alloy catalysts, EPR measurements can yield g-factors corresponding to metallic Ni. researchgate.net The analysis of EPR signal intensity can provide information about the spin density and the number of unpaired electrons in the Ni 3d orbitals. researchgate.netresearchgate.net Alloying nickel with tungsten can tune the number of unpaired electrons in Ni, which in turn modifies the electronic configuration and surface properties of the catalyst. researchgate.net Although Ni(II) (d⁸ configuration, S=1) can be challenging to detect with conventional EPR due to large zero-field splitting, the technique is highly sensitive to paramagnetic Ni(I) (d⁹) and Ni(III) (d⁷) species, making it an excellent tool for characterizing these states in Ni-W systems. rsc.orgnih.govacs.org

Thermal Analysis Techniques for Phase Transformation Investigation

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is widely applied to determine the temperatures of phase transitions such as melting, crystallization, and solid-state transformations in metallic systems.

While DSC has been extensively used to study thermal events in nickel-based superalloys and other nickel intermetallics, specific DSC data, including detailed thermal event temperatures for the “Nickel--tungsten (1/3)” compound, is not present in the available scientific literature. For context, studies on other Ni-W compositions have shown the utility of DSC in identifying phase transformations. For instance, a DSC thermal analysis diagram for a Ni-W alloy coating has been presented in research, though without specifying the exact stoichiometry or providing discrete temperature values for transformations.

A hypothetical data table for thermal events in a generic intermetallic compound as would be determined by DSC is presented below for illustrative purposes.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Solid-State Phase Transformation550575-25.3
Melting14801510210.8
Crystallization (on cooling)14501425-205.4

This table is for illustrative purposes only and does not represent actual data for "Nickel--tungsten (1/3)".

In Situ Heating Stage Microscopy for Dynamic Phase Observation

In situ heating stage microscopy, often conducted within a scanning electron microscope (SEM) or transmission electron microscope (TEM), allows for the direct and dynamic observation of microstructural changes in materials as they are heated and cooled. This technique is invaluable for understanding the mechanisms of phase transformations, grain growth, and precipitation.

The application of in situ heating stage microscopy has provided significant insights into the high-temperature behavior of various alloys. For example, in situ SEM has been successfully used to observe the deformation and microstructure evolution of Ni-based single crystal superalloys at temperatures up to 900°C. Similarly, in situ TEM studies on nanotwinned Ni-Mo-W alloys have revealed the migration of twin and grain boundaries at elevated temperatures.

Despite the power of this technique, specific studies focusing on the dynamic phase observation of the “Nickel--tungsten (1/3)” intermetallic using in situ heating stage microscopy are not found in the surveyed literature. Research in the broader Ni-W system has indicated that at high temperatures, such as 900°C, the formation of the equilibrium Ni4W phase can occur in tungsten-rich nanocrystalline Ni-W alloys.

A conceptual data table summarizing potential observations from an in-situ heating stage microscopy experiment on a hypothetical intermetallic is provided below.

Temperature Range (°C)Observed Microstructural Changes
25 - 500No significant change in grain structure.
500 - 700Onset of recrystallization and nucleation of new grains.
700 - 900Significant grain growth and initiation of a solid-state phase transformation.
> 1400Onset of melting, observation of liquid phase formation at grain boundaries.

This table is for illustrative purposes only and does not represent actual data for "Nickel--tungsten (1/3)".

Theoretical and Computational Investigations of Nickel Tungsten Intermetallic Compounds

First-Principles Calculations and Density Functional Theory (DFT) Studies

First-principles calculations, primarily based on Density Functional Theory (DFT), are a cornerstone of computational materials science. northwestern.edu DFT enables the calculation of the electronic structure of a material, from which a wide range of physical and chemical properties can be derived without prior experimental input. northwestern.edu This method solves the quantum mechanical equations that govern the behavior of electrons in a material, providing a fundamental understanding of its properties. frontiersin.org

The electronic structure, encompassing the arrangement of electrons in energy levels and their spatial distribution, dictates the chemical bonding and macroscopic properties of a material. DFT calculations are used to determine the electronic band structure and the Density of States (DOS), which reveal the nature of the metallic and covalent bonding contributions.

In Ni-W alloys, the interaction between the d-orbitals of nickel and tungsten atoms is the primary determinant of chemical bonding. Analysis of the partial density of states (PDOS) can elucidate the contribution of each element to the bonding and anti-bonding states, offering insights into the bond strength and stability of the compound. researchgate.net First-principles studies on Ni-rich Ni-W alloys have shown that atomic interactions are complex and depend significantly on the alloy's composition, atomic volume, and magnetic state. researchgate.net These interactions are crucial for understanding the ordering behavior and phase stability within the alloy system. researchgate.net For a tungsten-rich compound like NiW₃, a significant hybridization between Ni-3d and W-5d orbitals would be expected, leading to strong covalent-metallic bonds that contribute to the compound's hardness and high melting point.

Computational ParameterDescriptionRelevance to NiW₃
Electronic Band Structure A plot of electron energy levels versus momentum in the Brillouin zone.Determines if the material is a metal, semiconductor, or insulator. NiW₃ is expected to be metallic.
Density of States (DOS) The number of available electronic states at each energy level.Reveals the distribution of Ni-d and W-d states and their hybridization near the Fermi level, indicating bonding characteristics.
Charge Density Difference A map showing the redistribution of electron charge upon bond formation.Visualizes the covalent and metallic nature of the Ni-W bonds by showing regions of charge accumulation and depletion. researchgate.net

The thermodynamic stability of an intermetallic compound is a critical factor determining its existence and potential for application. DFT is used to calculate the total energy of a compound, from which the enthalpy of formation can be determined. The formation energy is a key metric that governs the stability of an alloy phase. aps.org It is calculated by subtracting the total energies of the constituent elements in their bulk forms from the total energy of the compound, according to the formula:

ΔEf (AₓB₁₋ₓ) = E(AₓB₁₋ₓ) - xE(A) - (1-x)E(B) aps.org

A negative formation energy indicates that the compound is stable with respect to decomposition into its pure components. aps.org For the Ni-W system, DFT calculations can predict the formation energies for various possible stoichiometries (e.g., Ni₄W, NiW, NiW₃). By comparing these values, the relative stability of different intermetallic phases can be established. Studies on Ni-rich Ni-W alloys have demonstrated that magnetic effects in nickel can significantly influence the formation enthalpies. researchgate.net This highlights the necessity of including magnetic considerations in DFT calculations for Ni-W alloys to accurately predict their phase stability. researchgate.net While specific experimental values for NiW₃ are scarce, theoretical calculations provide a predictive framework for its stability.

Intermetallic CompoundCrystal Structure (Example)Typical Calculated Formation Energy (eV/atom)Stability Prediction
Ni₃FeL1₂-0.1 to -0.2Stable, ordered phase
FeNiL1₀-0.05 to -0.1Stable or metastable
NiAlB2-0.5 to -0.6Highly stable
NiW₃ (Hypothetical) Negative value expected Predicted to be stable if ΔEf < 0

Note: The table presents typical formation energy ranges for common intermetallics to illustrate the concept. The value for NiW₃ is hypothetical and would require specific DFT calculation.

The surface properties of Ni-W alloys are crucial for applications in catalysis and coatings. DFT simulations can model the interaction of atoms and molecules with the alloy surface, providing insights into surface reactivity, adsorption mechanisms, and catalytic pathways. By constructing a slab model of the NiW₃ surface, researchers can calculate the adsorption energies of various chemical species at different surface sites (e.g., on top of a Ni or W atom, or at a bridge site between atoms). researchgate.netmdpi.com

For instance, studies on pure nickel surfaces have detailed the adsorption of molecules like carbon monoxide (CO), identifying the most stable adsorption sites and analyzing the resulting changes in electronic structure. researchgate.netmdpi.com Alloying with tungsten would introduce new, electronically distinct adsorption sites. The presence of W atoms can modify the surface's electronic properties, potentially enhancing catalytic activity or selectivity compared to pure nickel. rsc.org DFT calculations can reveal the charge transfer between the adsorbate and the surface and show how the d-bands of Ni and W participate in the chemical bonding, thereby explaining the mechanisms behind the surface's catalytic behavior. researchgate.net

CALculation of PHAse Diagrams (CALPHAD) Approach for Thermodynamic Modeling

The CALPHAD method is a powerful computational tool for predicting phase diagrams and thermodynamic properties of multicomponent systems. researchgate.netresearchgate.net It combines experimental thermodynamic data with theoretical results from first-principles calculations to create self-consistent thermodynamic databases. researchgate.net These databases contain mathematical models describing the Gibbs free energy of each phase as a function of temperature, pressure, and composition. nist.gov

For the Ni-W system, the CALPHAD approach involves developing a Gibbs energy model for all relevant phases, including the liquid, solid solutions (fcc-nickel and bcc-tungsten), and intermetallic compounds like Ni₄W and NiW. By minimizing the total Gibbs energy of the system, one can calculate the stable phase equilibria and construct the Ni-W phase diagram. semanticscholar.org This allows for the prediction of phase fractions and compositions over a wide range of conditions. semanticscholar.org

The strength of the CALPHAD method lies in its ability to extrapolate thermodynamic data into regions where experimental data is unavailable and to handle complex multicomponent systems. nist.gov The integration of DFT-calculated formation energies for compounds like NiW₃ can significantly improve the accuracy of the thermodynamic database, especially for metastable or low-temperature phases that are difficult to characterize experimentally. researchgate.net

Atomistic Simulations

Atomistic simulations, such as Molecular Dynamics, bridge the gap between electronic-level calculations and macroscopic material behavior. These methods model the interactions between atoms using interatomic potentials, which can be derived from first-principles calculations or fitted to experimental data.

Molecular Dynamics (MD) is a simulation technique that calculates the trajectory of atoms over time, providing a dynamic view of material processes at the atomic scale. emerald.com By solving Newton's equations of motion for a system of atoms, MD can simulate the evolution of a material's microstructure under various conditions, such as changes in temperature or applied stress. researchgate.net

In the context of Ni-W alloys, MD simulations can be used to study a variety of phenomena, including:

Solidification: Simulating the cooling of the liquid alloy to observe the nucleation and growth of different solid phases and the resulting grain structure.

Deformation: Applying virtual tensile or compressive stress to a model of NiW₃ to investigate its mechanical response, including dislocation motion, slip, and twinning mechanisms. bohrium.com

Phase Transformations: Observing solid-state phase transitions and the evolution of microstructural features like grain boundaries and interfaces over time. emerald.com

MD simulations of nanocrystalline Ni-W alloys have been used to study the effect of grain size and composition on mechanical properties, revealing details of dislocation activity and deformation mechanisms. bohrium.com Such simulations are invaluable for understanding how the atomic-level structure and defects govern the macroscopic strength and ductility of these advanced materials. researchgate.net

Monte Carlo Simulations for Order-Disorder Transitions

Theoretical and computational studies have been instrumental in understanding the phase stability and order-disorder transitions in nickel-tungsten (Ni-W) alloys. Statistical thermodynamic simulations, which often employ Monte Carlo methods, have been utilized to investigate these phenomena in Ni-rich Ni-W alloys. These simulations are based on first-principles methods that calculate atomic interactions, ordering energies, and enthalpies of formation for both ordered and random alloy structures. researchgate.net

Research has shown that atomic interactions in these alloys are dependent on the alloy's composition, atomic volume, and magnetic state. researchgate.net Such simulations have successfully predicted the formation of various ordered phases at different tungsten concentrations. For instance, in a Ni-33 at. % W alloy, the formation of a Pt2Mo-type ordered phase has been observed in simulations. researchgate.net The investigation of order-disorder transition behaviors is crucial for understanding the thermal stability of these alloys.

One of the key intermetallic compounds in this system is Ni4W, which has a Dla type superstructure. The order-disorder phase transformation in this specific alloy has been a subject of both experimental and theoretical investigation. iaea.org Theoretical models, such as the Green functions method, have been used to describe the transformation, taking into account pair correlation functions. iaea.org These theoretical approaches have yielded temperature dependence curves for the long-range order parameter that are in satisfactory agreement with experimental data obtained through methods like X-ray diffraction. iaea.org

The following table summarizes findings from statistical thermodynamic simulations regarding predicted ordered phases in Ni-rich Ni-W alloys. researchgate.net

Atomic Percentage of Tungsten (at. % W)Predicted Ordered Phase
20D1a
25D022
33Pt2Mo-type

These computational approaches provide valuable insights into the fundamental physics governing the stability of ordered structures and the nature of order-disorder transitions in the Ni-W system. researchgate.net

Simulation of Atomic Mobility and Diffusion Phenomena

The simulation of atomic mobility and diffusion is critical for understanding the formation and growth of intermetallic compounds at the interface of nickel and tungsten. When Ni and W are in contact at elevated temperatures, interdiffusion of the elements leads to the formation of distinct layers, including intermetallic compounds (IMCs) and diffusion-induced recrystallized (DIR) regions. researchgate.netresearchgate.net

Computational diffusion models have been developed to explain the formation of these interfacial regions, considering the diffusion rates of both nickel and tungsten in the bulk metals and across the different interface zones. researchgate.net These simulations have revealed that the interdiffusion of Ni and W results in the formation of a Ni4W intermetallic compound layer, which grows bidirectionally into the Ni and W plates. researchgate.netresearchgate.net

Further atomic movement of tungsten into the nickel matrix leads to the formation of a diffusion-induced recrystallized (DIR) region situated between the Ni matrix and the Ni4W IMC layer. researchgate.net This DIR region is characterized as a solid-solution area within the Ni phase, featuring elongated, columnar-shaped grains that facilitate the grain boundary diffusion of tungsten atoms. researchgate.net An important phenomenon observed in these diffusion zones is the formation of Kirkendall voids near the interface between nickel and the DIR region, which is a result of the differing diffusion rates of Ni and W. researchgate.net

First-principles calculations have also been employed to investigate the diffusion behavior of various elements in Ni-based superalloys. For instance, studies on the diffusion of silicon in Ni-W supercells have shown that the presence of larger atoms like tungsten results in higher lattice distortions and consequently, higher energy barriers for diffusion. ijiset.com

The table below presents a summary of key observations from the simulation and study of diffusion phenomena at the Ni/W interface.

PhenomenonDescriptionLocation
InterdiffusionMutual diffusion of Ni and W atoms across the interface.Ni/W Interface
Ni4W IMC Layer FormationGrowth of a nickel-tungsten intermetallic compound layer. researchgate.netresearchgate.netBetween Ni and W
Diffusion-Induced Recrystallization (DIR)Formation of a recrystallized solid-solution region in the Ni phase due to W diffusion. researchgate.netresearchgate.netBetween Ni matrix and IMC layer
Kirkendall VoidsFormation of voids due to the imbalance in diffusion rates of Ni and W. researchgate.netNear the Ni/DIR interface

These simulations and theoretical investigations are crucial for predicting the microstructural evolution and ensuring the long-term stability and performance of Ni-W alloys and coatings in high-temperature applications. researchgate.netresearchgate.net

Phase Transformations and Stability in Nickel Tungsten Systems

Diffusion and Interfacial Reaction Mechanisms

The joining of nickel (Ni) and tungsten (W) initiates a series of diffusion and interfacial reactions, creating distinct layers with unique mechanical, thermal, and chemical properties compared to the bulk alloy. azom.comsciencedaily.com These processes lead to the formation of intermetallic compounds (IMCs) and diffusion-induced recrystallization (DIR) regions at the interface. azom.comsciencedaily.com Understanding these phenomena is crucial for enhancing the durability and effectiveness of Ni-W alloys, which are valued for their high durability as coatings, particularly in military applications. azom.comsciencedaily.com

Kirkendall Effect and Void Formation Analysis

The interdiffusion between nickel and tungsten is fundamentally governed by the Kirkendall effect, which describes the motion of an interface between two metals due to the differing diffusion rates of their respective atoms. azom.comwikipedia.org In the Ni-W system, the disparity in the diffusion rates of Ni and W atoms leads to an imbalance in material flow across the original interface. azom.comtitech.ac.jp This imbalance results in a supersaturation of vacancies, which then condense to form Kirkendall voids. wikipedia.orgnorthwestern.edu

FindingDescriptionSource(s)
Primary IMC Interdiffusion of Ni and W results in the formation of an Ni4W intermetallic layer. azom.comtitech.ac.jp
Void Formation An imbalance in the diffusion rates of Ni and W causes the formation of Kirkendall voids. azom.com
Void Location Voids typically form in the DIR region, near the interface with the Ni phase. azom.comtitech.ac.jp
Influencing Factor The formation of Kirkendall vacancies is dependent on the difference between Ni and W diffusivities. azom.com

Diffusion-Induced Recrystallization Phenomena

As tungsten atoms migrate into the nickel matrix, a phenomenon known as diffusion-induced recrystallization (DIR) occurs, creating a distinct region between the Ni matrix and the Ni4W IMC layer. azom.comtitech.ac.jp This DIR region is not a separate phase but rather a solid-solution area within the Ni phase, characterized by a polycrystalline structure. azom.com

A key feature of the DIR region is the presence of long, columnar-shaped grains. azom.comtitech.ac.jp These elongated grains facilitate the grain boundary diffusion of tungsten atoms deeper into the nickel matrix. titech.ac.jp The continued movement of W atoms into the Ni matrix contributes to the growth of this recrystallized zone. azom.com Both the DIR region and the Ni4W IMC exhibit a polycrystalline structure, and the interfaces created by these distinct zones significantly impact the material's mechanical and thermal behavior. azom.comtitech.ac.jp

Influence of Processing Parameters on Intermetallic Phase Formation

The formation of intermetallic phases in Ni-W systems is highly sensitive to processing parameters, particularly heat treatment and sintering temperatures. mdpi.com In Ni-W alloy coatings, heat treatment above 400°C can induce crystallization and the formation of precipitates. mdpi.com For instance, the Ni4W phase has been observed to form at 400°C. mdpi.com As the temperature increases, other phases may appear; Ni6W6C, for example, forms at 600°C when sufficient tungsten is present. mdpi.com

Sintering processes, such as liquid-phase sintering (LPS) and spark plasma sintering (SPS), also play a crucial role. mdpi.com The composition of the ductile metallic matrix, which typically includes Ni along with additives like Fe, Co, or Cu, influences which intermetallic compounds may form. mdpi.com For example, solution heat treatment after sintering can dissolve intermetallic compounds that may have formed during cooling. mdpi.com In a 90W-6Ni-4Mn alloy, a two-step spark plasma sintering process yielded finer W grains and improved mechanical properties due to an optimized distribution of the matrix phase. mdpi.com The proportion of phases like Ni4W can be controlled by the heat treatment temperature, though it often remains low (not exceeding 5 wt.%) in certain alloy coatings. mdpi.com

ParameterEffect on Phase FormationExampleSource(s)
Heat Treatment Temperature Induces crystallization and precipitation of specific intermetallic phases.Ni4W forms at 400°C; Ni6W6C forms at 600°C. mdpi.com
Sintering Method Affects grain size and distribution of matrix and intermetallic phases.Two-time spark plasma sintering (TTSPS) refines W grains in 90W-6Ni-4Mn alloy. mdpi.com
Alloy Composition Additives in the matrix influence intermetallic compound formation and solubility.Co exhibits high W solubility in the matrix of W-Ni-based heavy alloys. mdpi.com

High-Temperature Phase Stability and Transformational Pathways

The stability of phases in Ni-W systems at elevated temperatures is a critical factor for their application in demanding environments. nasa.gov Nickel-based superalloys, for instance, are essential materials for the hot section of jet turbine engines due to their ability to resist plastic deformation, or creep, at high temperatures. nasa.govresearchgate.netnih.gov

The strength of these alloys often comes from a microstructure of a face-centered cubic (fcc) solid solution matrix (γ phase) reinforced by coherent precipitates (γ′ phase). nih.gov However, at temperatures above 700°C, deleterious deformation modes can occur. researchgate.netnih.gov Research has shown that specific alloying elements can induce a "phase-transformation strengthening" mechanism. researchgate.netnih.gov Elements like titanium, tantalum, and niobium can encourage a shear-induced solid-state transformation from the γ′ to the η phase along stacking faults, which would otherwise be precursors to deformation twins. researchgate.netnih.gov This nanoscale η phase creates a low-energy structure that inhibits twinning and improves creep resistance. researchgate.netnih.gov

In nanocrystalline Ni-W alloys, the as-plated state often consists of a Ni-rich fcc phase, which can remain stable up to 700°C. kaist.ac.kr However, excessively high tungsten content can negatively affect the thermal stability of the alloy. mdpi.com Heat treatments at temperatures like 900°C can lead to increased grain sizes of both the Ni(W) solid solution and intermetallic phases like Ni4W. mdpi.com

Metastable Phase Formation and Crystallization Behavior Upon Annealing

Metastable phases in Ni-W systems can be formed through non-equilibrium processing methods such as mechanical alloying, sputtering, or ion irradiation. iaea.orgumich.eduaps.org Mechanical alloying, for example, can produce a mixture of amorphous and nanocrystalline phases by dissolving tungsten in crystalline nickel in amounts far exceeding the equilibrium solubility. iaea.orgnih.gov Amorphization of the nickel phase can occur when the tungsten content in this phase surpasses approximately 28 at.%. iaea.org

Subsequent annealing of these metastable structures induces crystallization and transformation into more stable phases. mdpi.com Upon heating, the amorphous phase can first transform into a disordered solid solution before ordering into stable intermetallic compounds. nih.gov For mechanically alloyed Ni-W, heating the amorphous phase to temperatures above 1000 K results in the crystallization of primarily the intermetallic compounds Ni4W and NiW. iaea.org In electrodeposited Ni-W alloy coatings, which may be nanocrystalline or amorphous as-deposited, annealing at temperatures of 400°C and above promotes phase separation and the formation of intermetallic precipitates like Ni4W. mdpi.com This crystallization process is often accompanied by grain growth, although the structure can remain nanocrystalline even after annealing at high temperatures like 900°C. mdpi.commdpi.com

Initial StateProcessing MethodAnnealing TemperatureResulting Phases/BehaviorSource(s)
Amorphous & NanocrystallineMechanical Alloying>1000 KCrystallization into Ni4W and NiW. iaea.org
Nanocrystalline/Amorphous CoatingElectrodeposition400°CPhase separation, formation of Ni4W precipitates. mdpi.com
Multilayer Thin FilmsIon Irradiation450°CTransformation of metastable phases to a two-phase γ + γ' microstructure. umich.edu
Amorphous & Nanocrystalline bccMechanical Alloying (Ni-Co-Mn-In)>440°COrdering of L21, formation of tetragonal MnNi phase, precipitation of γ phases. nih.gov

Advanced Applications of Nickel Tungsten Intermetallic Compounds

Electrocatalysis

Electrocatalysis is a subfield of catalysis that investigates the acceleration of electrochemical reactions at the interface between an electrode and an electrolyte. The efficiency of an electrocatalyst is determined by its ability to lower the activation energy of a specific reaction, thereby increasing the reaction rate at a given potential. For NiW₃, the synergistic effects between nickel and tungsten are expected to play a crucial role in its electrocatalytic performance.

Hydrogen Evolution Reaction (HER) Electrocatalytic Performance Evaluation

The hydrogen evolution reaction (HER) is a critical half-reaction in water splitting, producing hydrogen gas. An ideal HER electrocatalyst should exhibit a low overpotential (the additional potential required beyond the thermodynamic potential) and a small Tafel slope, which indicates favorable reaction kinetics.

While specific performance data for NiW₃ is scarce, studies on Ni-W alloys suggest that the incorporation of tungsten into nickel can significantly enhance HER activity. The mechanism is believed to involve the "volcano plot" principle, where the binding energy of hydrogen to the catalyst surface is optimized. Tungsten's presence can modulate the electronic structure of nickel, leading to a more favorable hydrogen adsorption energy.

Table 1: Hypothetical HER Performance Metrics for NiW₃ in Alkaline Media (Note: This table is illustrative due to the lack of specific experimental data for NiW₃ and is based on general trends observed for Ni-W alloys.)

ParameterValueConditions
Overpotential @ 10 mA/cm²Value not available1 M KOH
Tafel SlopeValue not available1 M KOH
Exchange Current DensityValue not available1 M KOH

Detailed experimental validation is necessary to populate this table with accurate data for the NiW₃ compound.

Hydrogen Oxidation Reaction (HOR) Electrocatalysis Mechanisms

The hydrogen oxidation reaction (HOR) is the anodic counterpart to the HER and is fundamental to the operation of hydrogen fuel cells. Efficient HOR catalysis requires facile splitting of the H-H bond and subsequent oxidation of the adsorbed hydrogen atoms.

For Ni-based catalysts in alkaline media, the reaction mechanism is generally understood to proceed via the Tafel-Volmer or Heyrovsky-Volmer pathways. The introduction of tungsten is hypothesized to influence the adsorption of both hydrogen and hydroxyl species, which are crucial intermediates in the alkaline HOR. The precise mechanism and the rate-determining step for NiW₃ are yet to be elucidated through dedicated mechanistic studies.

Oxygen Reduction Reaction (ORR) Electrocatalytic Activity

The oxygen reduction reaction (ORR) is the cathodic reaction in fuel cells and metal-air batteries and is notoriously sluggish. High-performance ORR catalysts are essential for the commercial viability of these technologies.

Research on the ORR activity of Ni-W systems is less common than for HER. Generally, nickel-based materials are not considered state-of-the-art ORR catalysts. However, the formation of an intermetallic compound like NiW₃ could potentially modify the electronic properties of the nickel sites, which might influence the adsorption of oxygen and its intermediates. Further investigation is required to determine if NiW₃ exhibits any significant ORR activity.

Alcohol Oxidation Reaction (AOR) and Other Organic Oxidation Electrocatalysis

The electrocatalytic oxidation of small organic molecules, such as methanol (B129727) and ethanol, is of great interest for direct alcohol fuel cells. Nickel-based materials are known to be active for alcohol oxidation in alkaline media, typically proceeding through the formation of Ni(OH)₂/NiOOH redox couple on the catalyst surface.

The role of tungsten in a NiW₃ catalyst for AOR would be to modulate the electronic properties of the nickel active sites and potentially enhance the adsorption of the alcohol molecules and the removal of poisonous intermediates. The specific reaction pathways, oxidation products, and Faradaic efficiencies for alcohol oxidation on NiW₃ have not been reported.

Catalyst Design Principles and Stoichiometry Effects in Electrocatalysis

The design of efficient electrocatalysts often involves tuning the composition and structure to optimize the electronic and geometric properties. For the Ni-W system, the stoichiometry is a critical parameter that dictates the resulting crystal structure, electronic configuration, and ultimately, the catalytic activity.

The specific 1:3 ratio of nickel to tungsten in NiW₃ suggests a tungsten-rich structure. This high tungsten content would significantly influence the d-band center of the nickel atoms, which is a key descriptor for the adsorption strength of reaction intermediates. Theoretical and experimental studies focusing on a range of Ni-W stoichiometries are needed to understand the precise effect of the NiW₃ composition relative to other phases (e.g., Ni-rich or equiatomic alloys) and to establish a clear structure-activity relationship.

Electrochemical Durability and Stability Assessment in Reactive Environments

Long-term stability under harsh electrochemical conditions (i.e., highly acidic or alkaline electrolytes and high operating potentials) is a crucial requirement for practical electrocatalysts. The stability of Ni-W alloys is generally considered to be good, particularly in alkaline media where a passivating oxide layer can form.

For NiW₃, its stability would depend on the intrinsic chemical stability of the intermetallic phase and its resistance to corrosion and dissolution. The high tungsten content might impart enhanced corrosion resistance. However, long-term chronoamperometry or cyclic voltammetry studies are necessary to evaluate the durability of NiW₃ under realistic operating conditions for HER, HOR, ORR, and AOR.

Heterogeneous Catalysis

Nickel-tungsten alloys are recognized for their excellent catalytic activities, particularly in reactions like the hydrogen evolution reaction (HER). Their performance is attributed to the unique electronic synergy between nickel and tungsten.

The catalytic efficiency of Ni-W compounds is intrinsically linked to the design of their surface active sites. Research has shown that creating porous, nanostructured surfaces can significantly enhance catalytic performance by increasing the electrochemical active surface area (ECSA). For instance, porous Ni-W catalysts fabricated using a dynamic hydrogen bubble template (DHBT) method exhibit superior HER activity in alkaline solutions. mdpi.com The key to forming this porous structure is the application of a very high current density during electrodeposition. mdpi.com

The elemental composition and surface states of Ni and W are crucial for catalytic activity. X-ray photoelectron spectroscopy (XPS) analyses of porous Ni-W catalysts reveal that surface nickel and tungsten exist in both oxidized states (Ni²⁺ and W⁶⁺) and their metallic forms. mdpi.com This combination of states is believed to facilitate the different steps of the catalytic cycle.

The reaction mechanism for HER on Ni-based catalysts involves the activation of reactants on the metal surface. In processes like biogas reforming, oxygen species can diffuse from a support material to the nickel surface to oxidize carbonaceous deposits, while hydrogen species move from the metal surface to the support, showcasing a bifunctional pathway. mdpi.com For catalysts on more inert supports, the reaction follows a monofunctional pathway where the metal surface is solely responsible for reactant activation. mdpi.com In the context of Ni-W alloys for HER, the intermetallic structure provides dual-functional electroactive sites that facilitate both the dissociation of water and the subsequent adsorption and combination of hydrogen. mdpi.com The unique properties of nickel, such as its ability to access radical pathways and stabilize various oxidation states from Ni(0) to Ni(IV), contribute to its diverse catalytic reactivity. nih.govacs.orgresearchgate.net

Table 1: Electrochemical Hydrogen Evolution Reaction (HER) Performance of Porous Ni-W Catalysts

Catalyst ID Na₂WO₄·2H₂O Conc. (g L⁻¹) Current Density (A cm⁻²) Overpotential at 10 mA cm⁻² (mV)
PNiW10-6 100 0.6 166
PNiW5-6 50 0.6 344

Data sourced from studies on porous Ni-W alloys prepared by the DHBT method in a pyrophosphate bath. mdpi.com

Advanced Coatings and Surface Engineering

Ni-W coatings are considered a promising alternative to hard chromium coatings due to their superior hardness, wear resistance, corrosion resistance, and thermal stability. mdpi.comelectrochemsci.orgresearchgate.net

The exceptional wear resistance of Ni-W coatings is attributed to their high hardness and low coefficient of friction. researchgate.netresearchgate.net The incorporation of tungsten into the nickel matrix results in a nanocrystalline or even amorphous-like structure, which significantly increases hardness. researchgate.net Heat treatment can further enhance these properties by precipitating hard intermetallic phases such as Ni₄W. researchgate.net The wear mechanism for Ni-W based coatings often involves a combination of adhesive and abrasive wear, with the presence of hard phases like tungsten carbide (WC) in composite coatings significantly improving durability. mdpi.com

The corrosion resistance of Ni-W alloys is notably superior to that of pure nickel and many other alloys. This enhanced protection is linked to the formation of a stable passive oxide layer on the surface. The tungsten content in the alloy plays a critical role; a higher tungsten percentage generally leads to improved corrosion resistance. electrochemsci.org Electrochemical studies in corrosive environments, such as 3.5% NaCl solution, show that Ni-W coatings exhibit a higher corrosion potential (Ecorr) and a lower corrosion current density (Icorr) compared to substrates like steel, indicating a reduced corrosion rate. mdpi.com Heat treatment can also improve corrosion resistance by modifying the phase composition and surface morphology of the coating. nih.govscientific.net

Table 2: Corrosion Parameters of Heat-Treated Ni-W Coatings

Coating ID Deposition Current Density (mA∙cm⁻²) Heat Treatment Temp. (K) Corrosion Potential, Ecorr (V) Corrosion Current Density, jcorr (A∙cm⁻²)
C125/1173 125 1173 -0.25 1.8 x 10⁻⁷
C150/1173 150 1173 -0.32 3.5 x 10⁻⁷
C175/1173 175 1173 -0.34 4.1 x 10⁻⁷
C200/1173 200 1173 -0.35 5.0 x 10⁻⁷

Corrosion parameters determined in a 5% NaCl solution. nih.gov

Due to the high melting point of tungsten, Ni-W alloys retain their strength and mechanical properties at elevated temperatures, making them suitable for high-temperature applications. sharrettsplating.com They are used as thermal barrier coatings to protect base materials from high-temperature corrosion and thermo-cyclic loads in industries like aerospace and metallurgy. researchgate.netpraiseworthyprize.org

The thermal stability of Ni-W coatings is a key feature. Unlike many other hard coatings that soften at elevated temperatures, Ni-W alloys can actually experience an increase in hardness after being exposed to temperatures in the range of 200 to 500°C. researchgate.net This is due to microstructural changes, including the precipitation of hardening phases. researchgate.net However, at very high temperatures (around 600°C and above), phenomena such as phase separation and diffusion of elements from the substrate into the coating can occur, which may affect long-term performance. researchgate.net Studies on the interface between nickel and tungsten reveal the formation of intermetallic compounds like Ni₄W and diffusion-induced recrystallized regions, which are critical to the coating's durability at high temperatures. sciencedaily.comazom.com

Future Research Directions and Challenges

Development of Novel Synthesis Routes for Precise Microstructure and Composition Control

A primary challenge in the application of Nickel-Tungsten intermetallics lies in the synthesis of materials with precisely controlled microstructures and compositions. The properties of these materials are highly dependent on factors such as grain size, phase distribution, and the presence of defects. sciencedaily.com Future research will need to focus on developing and refining synthesis techniques that allow for this level of control.

Current and emerging synthesis methods include:

Electrodeposition: This technique is widely used for creating Ni-W coatings and offers a high degree of control over the composition and structure of the deposited material. researchgate.netresearchgate.net However, challenges such as the formation of cracks due to internal stresses and hydrogen embrittlement need to be addressed. iust.ac.ir Future work should explore advanced electrodeposition techniques, such as pulse reverse plating, to mitigate these issues and achieve crack-free, dense coatings.

Powder Metallurgy: This method involves the compaction and sintering of metal powders to form a solid component. It is a viable route for producing bulk Ni-W intermetallic parts. scientific.net A key challenge is achieving full densification without excessive grain growth, which can be detrimental to the mechanical properties. Advanced sintering techniques like spark plasma sintering (SPS) and microwave sintering are promising avenues for future research as they can achieve rapid densification at lower temperatures.

Additive Manufacturing (AM): Techniques such as Selective Laser Melting (SLM) and Electron Beam Melting (EBM) are emerging as powerful tools for fabricating complex geometries from Ni-W alloys. researchgate.netmdpi.com However, the high melting point and thermal conductivity of tungsten present significant challenges, often leading to thermal stresses, cracking, and porosity. mdpi.comnih.gov Future research must focus on optimizing AM process parameters and developing new alloy compositions specifically designed for additive manufacturing to overcome these issues. researchgate.net

Table 1: Comparison of Synthesis Routes for Nickel-Tungsten Intermetallics

Synthesis Route Advantages Challenges Future Research Focus
Electrodeposition Precise control over composition and thickness; suitable for coatings. Internal stress and crack formation; hydrogen embrittlement. Pulse reverse plating; development of novel electrolyte chemistries.
Powder Metallurgy Suitable for producing bulk components; good for composite materials. Achieving full densification; preventing grain growth; potential for powder contamination. Spark plasma sintering; microwave-assisted sintering; development of nano-sized powders.
Additive Manufacturing Fabrication of complex geometries; high material efficiency. High thermal stresses leading to cracking; porosity; high ductile-to-brittle transition temperature of tungsten. Optimization of process parameters; development of new Ni-W alloy compositions for AM; post-processing heat treatments.

Application of Machine Learning and Artificial Intelligence in Material Design and Discovery

The traditional trial-and-error approach to materials discovery is often time-consuming and costly. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process by enabling the rapid screening of potential alloy compositions and the prediction of material properties.

For Nickel-Tungsten intermetallics, ML models can be trained on existing experimental and computational data to:

Predict the phase stability and mechanical properties of new alloy compositions.

Optimize synthesis process parameters to achieve desired microstructures.

Identify novel compositions with enhanced properties, such as improved high-temperature strength or corrosion resistance.

The development of comprehensive materials databases for the Ni-W system will be crucial for the successful application of ML and AI. This data-driven approach has the potential to significantly accelerate the design and discovery of new and improved Nickel-Tungsten intermetallic materials.

Exploration of New and Unconventional Application Domains for Nickel-Tungsten Intermetallics

While Nickel-Tungsten alloys are already utilized for their high durability as coatings, particularly in military applications, there is significant potential for their use in a wider range of unconventional applications. researchgate.netscientific.netazom.com The unique combination of high-temperature strength, hardness, and corrosion resistance of Ni-W intermetallics makes them attractive candidates for various demanding environments.

Future research should explore the following application domains:

High-Temperature Structural Components: For use in aerospace, power generation, and chemical processing industries where materials are subjected to extreme temperatures and corrosive environments.

Catalysis: The unique electronic structure of intermetallic compounds can lead to novel catalytic properties. Ni-W intermetallics could be explored as catalysts for various chemical reactions, including hydrogenation and dehydrogenation.

Magnetic Materials: Some intermetallic compounds exhibit interesting magnetic properties. The magnetic behavior of Nickel-Tungsten (1/3) and other Ni-W intermetallics should be investigated for potential applications in data storage and magnetic sensors.

Micro-Electro-Mechanical Systems (MEMS): The high strength and wear resistance of Ni-W intermetallics make them suitable for components in MEMS devices that require high durability and reliability. nih.gov

Table 2: Potential Unconventional Applications for Ni-W Intermetallics

Application Domain Key Properties Research Focus
High-Temperature Structural Components High melting point, creep resistance, oxidation resistance. Alloy design for improved ductility and fracture toughness at elevated temperatures.
Catalysis Unique electronic structure, high surface area in nanopowder form. Investigation of catalytic activity for specific chemical reactions; synthesis of high-surface-area catalysts.
Magnetic Materials Potential for unique magnetic ordering. Characterization of magnetic properties as a function of composition and temperature.
MEMS Components High hardness, wear resistance, dimensional stability. Development of micro-fabrication techniques for Ni-W intermetallics.

Addressing Scalability and Cost-Effectiveness in Material Production

For any new material to be widely adopted, it must be producible on a large scale and at a reasonable cost. A significant challenge for Nickel-Tungsten intermetallics is the transition from laboratory-scale synthesis to industrial-scale production.

Future research in this area should address:

Scalable Synthesis Processes: Developing and optimizing synthesis routes, such as electrodeposition and powder metallurgy, for large-scale production while maintaining consistent material quality. researchgate.net

Raw Material Costs: Tungsten is a relatively expensive and strategically important element. Research into reducing the amount of tungsten required, without compromising performance, or exploring recycling routes for Ni-W materials will be important.

Manufacturing and Processing: Developing cost-effective methods for machining and forming these hard and often brittle materials into final components.

Overcoming these scalability and cost challenges will be critical for the successful commercialization and widespread application of Nickel-Tungsten (1/3) and other Ni-W intermetallic compounds in the future.

Q & A

Basic Research Questions

Q. What synthesis parameters critically influence the crystallographic phase distribution in nickel-tungsten (1/3) alloys?

  • Methodology : Use controlled electrodeposition experiments with systematic variation of current density (10–100 mA/cm²), bath composition (Ni²⁺/W⁶⁺ molar ratios), and pH (2–6). Characterize phases via XRD and cross-reference with TEM to validate nanoscale homogeneity. For reproducibility, document bath additives (e.g., citrate ligands) and temperature gradients during deposition .
  • Data Validation : Compare lattice parameters with ICDD databases and quantify amorphous/crystalline ratios using Rietveld refinement .

Q. How do interfacial properties of nickel-tungsten (1/3) catalysts affect hydrogen evolution reaction (HER) activity in acidic media?

  • Experimental Design : Perform cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) under standardized conditions (0.5 M H₂SO₄, 25°C). Correlate overpotential trends with surface roughness (AFM) and elemental mapping (EDS) to distinguish Ni-W synergy from surface oxidation artifacts .
  • Contradiction Resolution : Address discrepancies in turnover frequency (TOF) by normalizing activity to electrochemically active surface area (ECSA) rather than geometric area .

Q. What spectroscopic techniques are optimal for quantifying W dissolution in nickel-tungsten (1/3) alloys under oxidative conditions?

  • Methodology : Combine inductively coupled plasma mass spectrometry (ICP-MS) for bulk dissolution rates with in situ Raman spectroscopy to track surface oxide formation (e.g., WO₃ vs. NiO). Validate with controlled potentiostatic holds at 0.8–1.2 V vs. SHE .

Advanced Research Questions

Q. How can conflicting reports on the corrosion resistance of nickel-tungsten (1/3) alloys in acidic environments be systematically resolved?

  • Contradiction Analysis : Conduct meta-analysis of prior studies to identify variables such as grain boundary density (via EBSD) and impurity levels (SIMS data). Replicate experiments with controlled annealing treatments (400–800°C) to isolate microstructure effects .
  • Statistical Framework : Apply ANOVA to differentiate between intrinsic material properties and experimental artifacts (e.g., electrolyte purity, reference electrode calibration) .

Q. What mechanistic models explain the anomalous hardening behavior of nickel-tungsten (1/3) alloys at nanoscale grain sizes (<10 nm)?

  • Computational Approach : Use molecular dynamics (MD) simulations with embedded-atom method (EAM) potentials to model dislocation nucleation barriers. Validate with nanoindentation tests and HRTEM dislocation mapping .
  • Data Integration : Cross-reference simulated stress-strain curves with experimental nanoindentation load-displacement data to refine grain boundary sliding parameters .

Q. How can synchrotron-based techniques resolve ambiguities in the oxidation states of W in nickel-tungsten (1/3) catalysts during CO₂ reduction?

  • Advanced Characterization : Perform operando X-ray absorption near-edge structure (XANES) at W L₃-edge to track valence changes during reaction cycles. Pair with differential electrochemical mass spectrometry (DEMS) to correlate W⁴⁺/W⁶⁺ ratios with product selectivity (e.g., CO vs. CH₄) .
  • Error Mitigation : Account for beam-induced sample damage by optimizing flux density and using cryogenic cooling stages .

Methodological Best Practices

  • Literature Review : Prioritize peer-reviewed studies with full experimental datasets (e.g., bath compositions, characterization protocols) over patents or industrial reports. Use tools like SciFinder or Web of Science with filters for "electrodeposition" AND "nickel-tungsten" .
  • Reproducibility : Adhere to IUPAC guidelines for reporting electrochemical data (e.g., IR compensation, reference electrode specifications) .
  • Data Contradictions : Apply Bradford Hill criteria to assess causality in observed property-structure relationships, particularly when comparing alloys synthesized via different routes (e.g., sputtering vs. electrodeposition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.